(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h5-7,14H,1,8-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEBKBZBEDMIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC=C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the alkylation of [(2,3,4-trimethoxyphenyl)methyl]amine with prop-2-en-1-yl halide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogenated derivatives, nucleophiles such as hydroxide ions or alkoxide ions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methoxy Positioning : The 2,3,4-trimethoxy configuration in the target compound enhances steric bulk and electron-donating effects compared to analogues with fewer or differently positioned methoxy groups ().
- Lipophilicity: Increasing methoxy substitution (e.g., 2,3,4-trimethoxy vs.
- Hydrogen Bonding : The 2,3,4-trimethoxy arrangement allows for stronger hydrogen-bonding networks in crystalline states, as inferred from graph set analysis ().
Antitumor Activity
- The 2,3,4-trimethoxyphenyl moiety is structurally analogous to podophyllotoxin derivatives, which exhibit microtubule inhibition (). However, the target compound’s allylamine backbone differs from classical antitumor agents like 4-aza-2,3-didehydropodophyllotoxin ().
- In contrast, the 3,4-dimethoxy analogue (CAS 150970-55-1) has been studied for central nervous system activity due to structural similarities to psychoactive amines ().
Herbicidal Activity
- For example, 3,4,5-trimethoxyphenyl derivatives demonstrated moderate activity, suggesting that positional isomerism (e.g., 2,3,4 vs. 3,4,5) may alter target binding .
Biological Activity
The compound (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine is a synthetic organic molecule characterized by its unique structural features, including a propenyl group and a trimethoxyphenyl moiety. This configuration suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity arises from the presence of three methoxy groups on the phenyl ring, which enhances its ability to engage in hydrogen bonding and non-covalent interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis through activation of caspases .
- Case Study : A study on related compounds demonstrated that certain derivatives displayed IC50 values in the low nanomolar range against human cancer cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, which may be attributed to its ability to disrupt cellular processes in microorganisms.
The biological activity of This compound is linked to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups enhance binding affinity and specificity through non-covalent interactions. Additionally, the lipophilicity provided by the propenyl group may facilitate cellular membrane penetration, enhancing bioavailability.
- Enzyme Interaction : The compound has shown interactions with cytochrome P450 enzymes, crucial for drug metabolism. This interaction may influence its pharmacokinetics and therapeutic efficacy.
Comparative Analysis
The following table summarizes the biological activities of This compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H19NO3 | Anticancer, Antimicrobial |
| (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine | C13H19NO3 | Anticancer |
| (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine | C13H19NO3 | Anticancer |
Q & A
Q. Optimization Strategies :
- Continuous Flow Chemistry : Enhances yield (reported up to 85%) by maintaining precise temperature/pH control and reducing side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) achieves >98% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Discrepancies in biological data (e.g., IC₅₀ values for tubulin inhibition ranging from 0.5–5 µM) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize using the MTT assay with synchronized cell cycles .
- Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm intracellular uptake via LC-MS/MS .
- Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions (e.g., Hsp90 inhibition reported in ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
Advanced: How can crystallography resolve ambiguities in the compound’s structural conformation?
Q. Methodological Answer :
- Single-Crystal X-Ray Diffraction :
- Compare with Analogues : Overlay structures with related compounds (e.g., 2,4,5-trimethoxy derivatives) to assess positional effects of methoxy groups .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt.
- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How do methoxy group positional isomers impact biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
| Isomer | Methoxy Positions | Tubulin IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 2,3,4 | 2, 3, 4 | 0.7 | 1.2 |
| 2,4,5 | 2, 4, 5 | 2.3 | 0.8 |
| 3,4,5 | 3, 4, 5 | 5.1 | 0.5 |
- Key Findings : The 2,3,4-isomer exhibits superior tubulin binding due to optimal H-bonding with β-tubulin’s Thr179 residue .
- Methodology : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to validate SAR .
Basic: How can researchers assess the compound’s potential for blood-brain barrier (BBB) penetration?
Q. Methodological Answer :
- In Silico Prediction : Calculate logP (2.1) and polar surface area (45 Ų) using ChemAxon. Values <90 Ų suggest BBB permeability .
- In Vitro Models : Use MDCK-MDR1 monolayers; measure Papp (apparent permeability) >5 × 10⁻⁶ cm/s indicates high penetration .
Advanced: What computational strategies reconcile its Schedule I status with therapeutic potential?
Q. Methodological Answer :
- Toxicity Profiling : Perform Ames tests (negative in ) and hERG channel inhibition assays (IC₅₀ >10 µM).
- Legal Pathways : Submit Investigational New Drug (IND) applications with data on low abuse liability (e.g., rodent self-administration studies) .
Basic: What solvents are compatible with this compound for in vitro assays?
Q. Methodological Answer :
- Preferred : DMSO (for stock solutions), PBS (pH 7.4 for dilution).
- Avoid : Chloroform (induces precipitation) and acetone (reacts with primary amine) .
Advanced: How can researchers address discrepancies in reported metabolic pathways?
Q. Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
